![molecular formula C23H21N3O2 B3926023 7-[(4-ETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL](/img/structure/B3926023.png)
7-[(4-ETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL
Overview
Description
7-[(4-ETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinolinol core substituted with ethoxyphenyl and pyridylamino groups, making it a versatile molecule in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-ETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(4-ETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse substituents.
Scientific Research Applications
7-[(4-ETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of nuclear E2F complexes, which are crucial for DNA binding and cell cycle regulation. By downregulating E2F expression, the compound induces apoptosis in cancer cells without upregulating p53 expression, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-[(4-Ethoxy-3-methylphenyl)(2-pyridylamino)methyl]-2-methyl-quinolinol: Similar structure but with additional methyl groups, affecting its biological activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the ethoxyphenyl group but differs in the core structure, leading to different applications.
Uniqueness
7-[(4-ETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit E2F complexes specifically without affecting p53 expression is particularly noteworthy .
Properties
IUPAC Name |
7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-18-11-8-17(9-12-18)21(26-20-7-3-4-14-24-20)19-13-10-16-6-5-15-25-22(16)23(19)27/h3-15,21,27H,2H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHMDGSZGRPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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